5-chloro-2-ethoxybenzenesulfonyl chloride
CAS No.: 928709-67-5
Cat. No.: VC2399924
Molecular Formula: C8H8Cl2O3S
Molecular Weight: 255.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 928709-67-5 |
|---|---|
| Molecular Formula | C8H8Cl2O3S |
| Molecular Weight | 255.12 g/mol |
| IUPAC Name | 5-chloro-2-ethoxybenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C8H8Cl2O3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2H2,1H3 |
| Standard InChI Key | PDGIYYLBZMYHCQ-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl |
| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
5-chloro-2-ethoxybenzenesulfonyl chloride has the molecular formula C8H8Cl2O3S and a molecular weight of 255.12 g/mol. The compound's structure consists of a benzene ring with three key substituents: a chloro group at position 5, an ethoxy group at position 2, and a sulfonyl chloride group. The systematic positioning of these functional groups contributes to the compound's unique chemical behavior and reactivity profile.
The sulfonyl chloride group (-SO2Cl) is particularly significant as it renders the molecule highly reactive toward nucleophiles, including amines and alcohols. Meanwhile, the ethoxy group (-OCH2CH3) at position 2 and the chloro group at position 5 influence the electronic distribution within the molecule, affecting both its stability and reactivity characteristics.
Physical Properties
For comparison, 5-chloro-2-methylbenzenesulfonyl chloride, which differs only in having a methyl group instead of an ethoxy group at position 2, has a boiling point of 314.9±35.0°C at 760 mmHg . Given this structural similarity, 5-chloro-2-ethoxybenzenesulfonyl chloride likely has a comparable or slightly higher boiling point due to the larger ethoxy substituent.
Similarly, the density of related compounds such as 5-chloro-2-methylbenzenesulfonyl chloride is approximately 1.5±0.1 g/cm³ . The density of 5-chloro-2-ethoxybenzenesulfonyl chloride would be expected to fall within a similar range, potentially with slight variations due to the difference in substituents.
Chemical Properties
The chemical behavior of 5-chloro-2-ethoxybenzenesulfonyl chloride is largely defined by the high reactivity of its sulfonyl chloride group. This functional group readily participates in nucleophilic substitution reactions and is susceptible to hydrolysis under aqueous conditions.
Like other sulfonyl chlorides, this compound typically reacts with:
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Amines to form sulfonamides
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Alcohols to form sulfonate esters
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Water to form sulfonic acids
The electronic effects of the substituents on the benzene ring modify the compound's reactivity. The ethoxy group, being electron-donating, increases electron density in the aromatic ring, while the chloro substituent, being electron-withdrawing, has the opposite effect. This electronic interplay influences the reactivity of the sulfonyl chloride group toward various nucleophiles.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 5-chloro-2-ethoxybenzenesulfonyl chloride typically involves chlorination of the corresponding sulfonic acid using appropriate chlorinating agents. According to available literature, the general synthetic pathway includes:
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Preparation of the corresponding sulfonic acid derivative
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Chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
These reactions are typically performed under anhydrous conditions to prevent hydrolysis of the reactive sulfonyl chloride group. The synthetic approach can be adapted with various starting materials depending on the desired substitution pattern on the benzene ring.
Industrial Production Methods
For comparison, industrial production of structurally related compounds like p-[5-chloro-2-methoxybenzamidoethyl]-benzenesulfonyl chloride involves treating precursors with chlorosulfonic acid followed by conversion to the sulfonyl chloride using thionyl chloride . Similar approaches might be applicable to the industrial production of 5-chloro-2-ethoxybenzenesulfonyl chloride, with appropriate adjustments for the specific substitution pattern.
Comparative Synthesis Methods
Table 1: Comparison of Synthesis Methods for Benzenesulfonyl Chlorides
| Method | Starting Materials | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Chlorosulfonation | Ethoxybenzene derivatives | Chlorosulfonic acid | Low temperature (-10°C to 0°C) | One-step process | Less regioselective |
| Via Sulfonic Acid | Corresponding sulfonic acid | Thionyl chloride or PCl5 | Anhydrous, reflux | Better control | Multi-step process |
| From Sulfonate Salts | Sodium/potassium sulfonates | Phosphorus oxychloride | Moderate heating | Milder conditions | Lower yields |
The selection of an appropriate synthesis method depends on factors including available starting materials, desired purity, scale of production, and specific requirements for regioselectivity.
Applications in Organic Synthesis
Role as a Synthetic Intermediate
5-chloro-2-ethoxybenzenesulfonyl chloride serves as a valuable building block in organic synthesis. Its primary applications include:
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Formation of sulfonamides through reaction with primary or secondary amines
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Synthesis of sulfonate esters through reaction with alcohols
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Preparation of complex organic molecules requiring specific substitution patterns
The sulfonyl chloride functional group enables reactions with various nucleophiles, facilitating the synthesis of diverse chemical structures with potential applications in pharmaceutical and agrochemical research.
Reactivity Patterns
Nucleophilic Substitution Reactions
The sulfonyl chloride group in 5-chloro-2-ethoxybenzenesulfonyl chloride readily undergoes nucleophilic substitution reactions. The mechanism typically involves:
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Nucleophilic attack at the electrophilic sulfur atom
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Formation of a pentavalent sulfur intermediate
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Departure of the chloride leaving group
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Formation of the substituted product
These reactions proceed under relatively mild conditions and are generally highly efficient, making them valuable in synthetic organic chemistry.
Hydrolysis and Stability
Like other sulfonyl chlorides, 5-chloro-2-ethoxybenzenesulfonyl chloride is susceptible to hydrolysis in aqueous conditions, forming the corresponding sulfonic acid. This reaction occurs through nucleophilic attack by water molecules on the sulfonyl group.
Influence of Substituents on Reactivity
The reactivity of 5-chloro-2-ethoxybenzenesulfonyl chloride is influenced by both steric and electronic effects of its substituents:
The combined effect of these substituents creates a unique electronic environment that distinguishes 5-chloro-2-ethoxybenzenesulfonyl chloride from other benzenesulfonyl chlorides and influences its behavior in various chemical transformations.
Comparison with Structurally Similar Compounds
5-Chloro-2-methylbenzenesulfonyl chloride
5-Chloro-2-methylbenzenesulfonyl chloride shares significant structural similarity with 5-chloro-2-ethoxybenzenesulfonyl chloride, differing only in the substituent at position 2 (methyl vs. ethoxy). This compound has the molecular formula C7H6Cl2O2S and a molecular weight of 225.092 g/mol .
Table 2: Comparison of Properties Between Similar Compounds
The difference in substituents (ethoxy vs. methyl) affects the electronic properties of the compounds, with the ethoxy group being more electron-donating than the methyl group. This electronic difference likely influences reactivity patterns, particularly in electrophilic substitution reactions.
Other Related Benzenesulfonyl Chlorides
Several other benzenesulfonyl chlorides share structural elements with 5-chloro-2-ethoxybenzenesulfonyl chloride:
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4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride has a more complex structure but shares the 5-chloro-2-alkoxy motif. It has a molecular weight of 388.266 g/mol and a density of 1.4±0.1 g/cm³ .
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p-[5-chloro-2-methoxybenzamidoethyl]-benzenesulfonyl chloride, described in patent literature, is used in pharmaceutical applications and shares some structural features .
These compounds demonstrate the versatility of benzenesulfonyl chlorides with various substitution patterns in organic synthesis and pharmaceutical development.
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